1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
(3S)-1-Oxo-2-azaspiro[45]decane-3-carboxylic acid is a spirocyclic compound featuring a unique structure that combines a spiro ring system with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by cyclization to form the spirocyclic structure . The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of (3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under mild conditions.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of (3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione: This compound features a similar spirocyclic structure but with different functional groups.
8-Oxa-2-azaspiro[4.5]decane: Another spirocyclic compound with an oxygen atom in the ring system.
Uniqueness
(3S)-1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific combination of a spiro ring system and a carboxylic acid functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H15NO3 |
---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
1-oxo-2-azaspiro[4.5]decane-3-carboxylic acid |
InChI |
InChI=1S/C10H15NO3/c12-8(13)7-6-10(9(14)11-7)4-2-1-3-5-10/h7H,1-6H2,(H,11,14)(H,12,13) |
InChI Key |
YATIBHHZINOUNN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(NC2=O)C(=O)O |
Origin of Product |
United States |
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